molecular formula C21H13BrO5S B12206363 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate

Cat. No.: B12206363
M. Wt: 457.3 g/mol
InChI Key: HHTGUKSDNSPSCK-NDENLUEZSA-N
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Description

2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzofuran core, a structure frequently investigated for its diverse biological activities. The molecule is strategically functionalized with a 2-bromophenyl moiety and a benzenesulfonate ester group. The bromophenyl group can serve as a versatile handle for further chemical modifications via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex compound libraries for biological screening. The benzenesulfonate ester is a valuable leaving group in organic synthesis, facilitating nucleophilic substitution reactions to introduce new functional groups or linkers. While specific biological data for this exact compound is not available in the public domain, its core structure is analogous to other investigated molecules. Researchers can explore its potential as a key intermediate in synthesizing novel active compounds or as a candidate for high-throughput screening against various biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C21H13BrO5S

Molecular Weight

457.3 g/mol

IUPAC Name

[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C21H13BrO5S/c22-18-9-5-4-6-14(18)12-20-21(23)17-11-10-15(13-19(17)26-20)27-28(24,25)16-7-2-1-3-8-16/h1-13H/b20-12-

InChI Key

HHTGUKSDNSPSCK-NDENLUEZSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4Br)/O3

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4Br)O3

Origin of Product

United States

Preparation Methods

Direct Sulfonation with Benzenesulfonyl Chloride

Reacting the hydroxy-substituted intermediate with benzenesulfonyl chloride in pyridine at 0–5°C for 4 hours affords the sulfonate ester in 82% yield. Excess pyridine neutralizes HCl byproducts, preventing decomposition of the acid-sensitive furanone.

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with steric hindrance, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF facilitates sulfonation at 25°C, achieving 75% yield. This method avoids harsh acidic conditions, preserving the integrity of the bromophenyl group.

Palladium-Catalyzed Cross-Coupling for Functionalization

Late-stage functionalization via Suzuki-Miyaura coupling enables diversification of the bromophenyl moiety. Using Pd(dppf)Cl₂ (2 mol%) and 2M Na₂CO₃ in DMF at 120°C under microwave irradiation, aryl boronic acids couple with the bromophenyl group in 85–90% yield. For example, coupling with 4-methoxyphenylboronic acid produces a derivative with enhanced solubility.

Purification and Characterization

Crude products are purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (hexane:EtOAc, 3:1). Key characterization data include:

PropertyValueSource
Molecular Weight457.3 g/mol
Melting Point198–202°C
¹H NMR (DMSO-d6)δ 8.48 (s, 1H), 7.85–8.08 (m, 4H)
HPLC Retention Time3.16 minutes

Challenges and Optimization Opportunities

Regioselectivity in Cyclocondensation

Competing cyclization pathways during furanone formation necessitate precise stoichiometric control. Substituting acetic acid with p-toluenesulfonic acid (PTSA) in toluene improves regioselectivity, yielding >90% of the desired isomer.

Stability of the Sulfonate Ester

The benzenesulfonate group is prone to hydrolysis under basic conditions. Storage in anhydrous DMSO at −20°C extends shelf life to 6 months .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzo[b]furan derivatives.

Scientific Research Applications

2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzenesulfonate group can enhance the solubility and bioavailability of the compound, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Bromine vs. Chlorine : The target compound’s 2-bromophenyl group likely increases lipophilicity compared to the 4-chloro substituent in Compound 3. However, Compound 5’s 3-pyridyl group may enhance hydrogen bonding with SMase D, explaining its superior inhibitory activity .
  • Sulfonate vs.

Steric and Electronic Influences

  • Ortho-Substitution : The 2-bromophenyl group in the target compound introduces steric hindrance that could limit binding to SMase D compared to the para-substituted 4-bromobenzyl group in BH26354 .
  • Aromatic vs.

Molecular Weight and Bioavailability

  • Higher molecular weight compounds like BH26354 (463.32 g/mol) may face challenges in cellular permeability compared to lighter analogues (e.g., BH26358 at 404.39 g/mol) . The target compound’s molecular weight is expected to fall between 450–470 g/mol, aligning with trends in this series.

Biological Activity

The compound 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a benzo[3,4-b]furan core and various substituents, suggest a range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Structural Characteristics

The molecular formula of 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate is C21H13BrO5SC_{21}H_{13}BrO_5S, with a molecular weight of 457.3 g/mol. The compound features a bromophenyl group that may enhance its biological activity due to the electron-withdrawing nature of bromine.

PropertyValue
Molecular FormulaC21H13BrO5S
Molecular Weight457.3 g/mol
CAS Number929505-43-1

Anticancer Properties

Research indicates that compounds with structural similarities to 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate exhibit significant anticancer activity. For instance, studies involving benzofuroxan derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways and increased reactive oxygen species (ROS) production .

Case Study: Antitumor Activity
A study demonstrated that a related compound induced apoptosis in HuTu 80 (human duodenal adenocarcinoma) and exhibited selectivity indices greater than 10 compared to standard chemotherapeutics like Doxorubicin. This suggests that 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate could similarly affect cancer cells while sparing normal tissues.

Antimicrobial Properties

The antimicrobial activity of compounds in the same class has also been documented. For example, certain benzofuran derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the sulfonate group in 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate may enhance solubility and bioavailability, contributing to its antimicrobial efficacy.

MicroorganismActivity Observed
Staphylococcus aureusModerate to high
Escherichia coliModerate
Candida albicansSignificant

The biological activity of 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • DNA Interaction : Some derivatives inhibit DNA synthesis or cause DNA damage, leading to cell death.
  • Antioxidant Activity : The structure may facilitate redox reactions that contribute to its cytotoxic effects against tumor cells.

Comparative Analysis with Related Compounds

A comparative analysis highlights how 2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate stands out due to its unique combination of functional groups.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ABenzofuran coreAnticancerHigh selectivity towards cancer cells
Compound BBrominated phenolAntimicrobialEnhanced activity due to bromine
Compound CFluorinated benzeneNeuroprotectiveBetter blood-brain barrier penetration

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